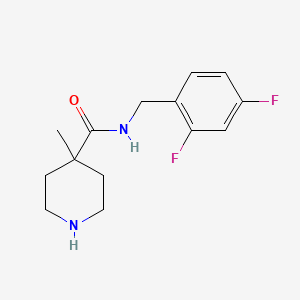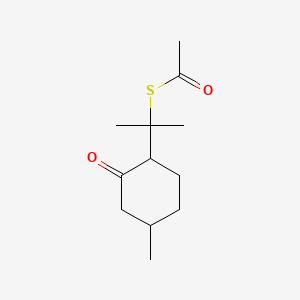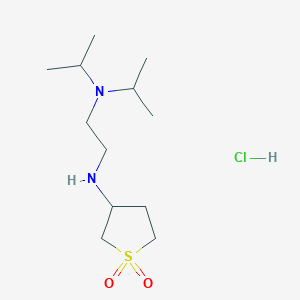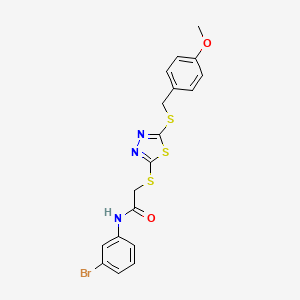
4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto presenta un grupo diazenil unido a un anillo dimetoxifenil, que está conectado además a un núcleo de pirazolona. La presencia de múltiples grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona típicamente involucra la reacción de cloruro de 2,5-dimetoxibencenodiazonio con 5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona bajo condiciones controladas. La reacción se lleva a cabo en un medio ácido, a menudo usando ácido clorhídrico, para facilitar el proceso de diazotación. La sal de diazonio resultante se acopla entonces con el derivado de pirazolona para formar el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de diazotación y acoplamiento a gran escala, utilizando reactores automatizados para asegurar un control preciso sobre las condiciones de reacción. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis, haciéndolo adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona experimenta varias reacciones químicas, incluyendo:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación usando bromo o cloración usando gas cloro.
Principales productos formados
Oxidación: Quinonas.
Reducción: Aminas.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo diazenil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición de enzimas. Además, la estructura aromática del compuesto le permite intercalarse con el ADN, lo que podría interrumpir los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
3,5-Dimetoxi-2-((4-metoxifenil)diazenil)fenol: Similar en estructura pero con diferentes sustituyentes en el anillo aromático.
2-(4-Yodo-2,5-dimetoxifenil)-N-((2-metoxifenil)metil)etanamina: Un compuesto relacionado con un sustituyente yodo, conocido por sus propiedades alucinógenas.
Singularidad
4-((2,5-Dimetoxifenil)diazenil)-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona es único debido a su combinación de un grupo diazenil con un núcleo de pirazolona, lo que proporciona una plataforma versátil para modificaciones químicas y diversas aplicaciones en varios campos.
Propiedades
Número CAS |
61550-73-0 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[(2,5-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)22(21-12)13-7-5-4-6-8-13)20-19-15-11-14(24-2)9-10-16(15)25-3/h4-11,17H,1-3H3 |
Clave InChI |
BVAXHYVDBBAHQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)


![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)



![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
